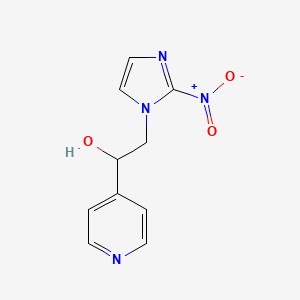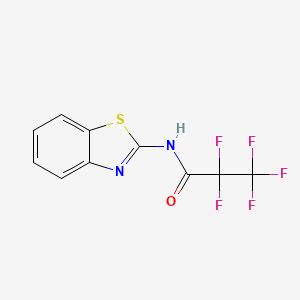
2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol
説明
2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. This compound belongs to the class of nitroimidazole derivatives, which have been extensively studied for their ability to selectively target hypoxic cells in tumors.
作用機序
The mechanism of action of 2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol involves the reduction of the nitro group to form a reactive intermediate, which can then react with DNA in hypoxic cells. This results in DNA damage and cell death, leading to the selective killing of hypoxic cells in tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. In vivo studies have demonstrated the anti-tumor activity of 2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol in various cancer models.
実験室実験の利点と制限
One of the main advantages of using 2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol in lab experiments is its ability to selectively target hypoxic cells in tumors. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its potential toxicity to normal cells, which can limit its clinical application.
将来の方向性
There are several future directions for research on 2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol. One area of interest is the development of more efficient synthesis methods to obtain this compound with high purity and yield. Another area of interest is the optimization of the dosing regimen to minimize toxicity to normal cells while maximizing anti-tumor activity. Additionally, further studies are needed to investigate the potential of 2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
科学的研究の応用
2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol has been extensively studied for its potential applications in cancer therapy. This compound has been shown to selectively target hypoxic cells in tumors, which are often resistant to conventional chemotherapy and radiation therapy. Several studies have reported the anti-tumor activity of 2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol in various cancer models, including lung cancer, breast cancer, and glioblastoma.
特性
IUPAC Name |
2-(2-nitroimidazol-1-yl)-1-pyridin-4-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-9(8-1-3-11-4-2-8)7-13-6-5-12-10(13)14(16)17/h1-6,9,15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMYMICMJOLSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CN2C=CN=C2[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B3827525.png)

![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-methoxy-2-naphthamide](/img/structure/B3827535.png)
![3-(4-chlorophenyl)-5-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3827553.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(4-fluorophenyl)piperidine](/img/structure/B3827561.png)
![5-[(3-fluorophenoxy)methyl]-N-[(5-methyl-2-furyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3827568.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-[4-(methylthio)phenyl]acetamide](/img/structure/B3827579.png)
![N-[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide hydrobromide](/img/structure/B3827597.png)
![(2,3-dimethylphenyl)[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B3827601.png)

![3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B3827628.png)
![(3-bromophenyl)[(2Z)-3-(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B3827630.png)

![N-[(2Z)-3-allyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B3827633.png)